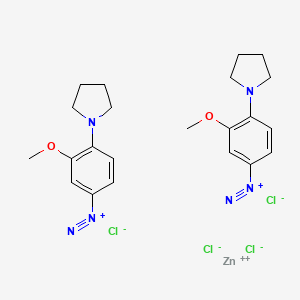
zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride is a complex organic compound that features a zinc ion coordinated with a diazonium group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene followed by complexation with zinc chloride. The reaction conditions often require a low-temperature environment to stabilize the diazonium ion. The general steps are as follows:
Diazotization: 3-methoxy-4-pyrrolidin-1-ylbenzene is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Complexation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.
Major Products
Substitution: Formation of halogenated or hydroxylated derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 3-methoxy-4-pyrrolidin-1-ylbenzene.
Scientific Research Applications
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Potential use in drug discovery due to its unique structural features.
Photocatalysis: Employed in photocatalytic hydrogen evolution reactions due to its ability to form stable complexes with good light absorption properties.
Mechanism of Action
The mechanism of action of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential applications in bioconjugation and drug targeting. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-pyrrolidin-1-ylbenzonitrile: Similar structure but lacks the diazonium group and zinc coordination.
Pyrrolidine derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.
Properties
CAS No. |
67828-56-2 |
|---|---|
Molecular Formula |
C22H28Cl4N6O2Zn |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C11H14N3O.4ClH.Zn/c2*1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YQJWFSQMAGKGNT-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















